
(R)-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized from 2-aminothiazole derivatives.
Chiral Synthesis: The chiral center at the butanol moiety can be introduced using chiral catalysts or chiral starting materials. Enantioselective reduction or asymmetric synthesis methods are commonly employed.
Industrial Production Methods
Industrial production methods for ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted thiazole derivatives
Applications De Recherche Scientifique
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-aminothiazol-5-yl)acetate
- Ethyl 2-(2-aminothiazol-5-ylthio)acetate
Uniqueness
®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is unique due to its chiral center and the presence of both a thiazole ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H16N2OS |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H16N2OS/c1-2-8-13(16,10-6-4-3-5-7-10)11-9-15-12(14)17-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15)/t13-/m1/s1 |
Clé InChI |
WSVFKUQDOJTNLG-CYBMUJFWSA-N |
SMILES isomérique |
CCC[C@@](C1=CC=CC=C1)(C2=CN=C(S2)N)O |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C2=CN=C(S2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


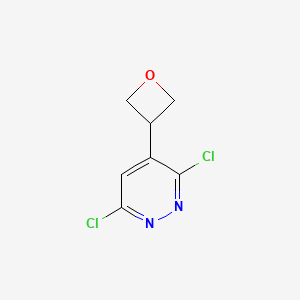
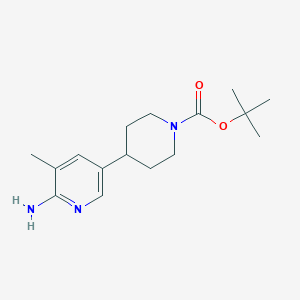

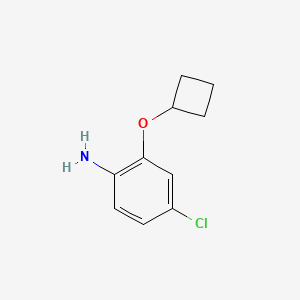
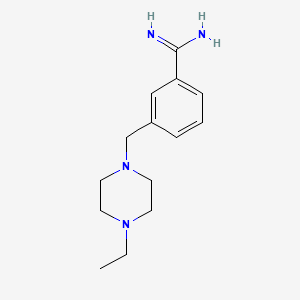

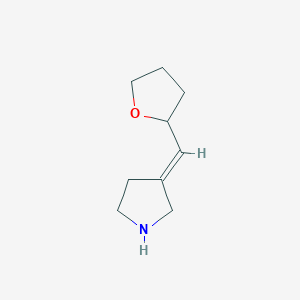
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
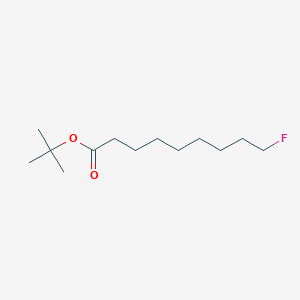

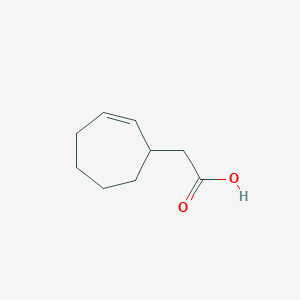
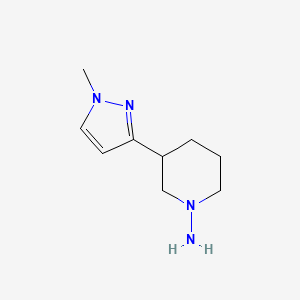
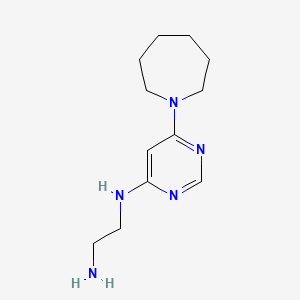
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
